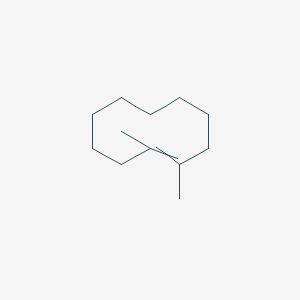
Cyclodecene, 1,2-dimethyl-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodecene, 1,2-dimethyl-, (E)- is a cycloalkene with a ten-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the first and second carbon atoms of the cyclodecene ring in a trans configuration, denoted by the (E)- prefix. The molecular formula of this compound is C12H22, and it is known for its unique stereochemistry and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodecene, 1,2-dimethyl-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrohalogenation of 1,2-dihalocyclodecane using a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the cyclodecene ring .
Industrial Production Methods
Industrial production of Cyclodecene, 1,2-dimethyl-, (E)- often involves catalytic hydrogenation of cyclododecatriene followed by selective isomerization. The process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction conditions are optimized to ensure the formation of the (E)-isomer, which is crucial for the desired stereochemistry .
化学反応の分析
Types of Reactions
Cyclodecene, 1,2-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or epoxides.
Reduction: Catalytic hydrogenation can reduce the double bond to form the corresponding cycloalkane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can introduce new substituents at the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclodecane-1,2-diol or 1,2-dimethylcyclodecene oxide.
Reduction: Formation of 1,2-dimethylcyclodecane.
Substitution: Formation of 1,2-dimethyl-1-halo-2-cyclodecene.
科学的研究の応用
Cyclodecene, 1,2-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms of cycloalkenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Cyclodecene, 1,2-dimethyl-, (E)- involves its interaction with molecular targets through its double bond and methyl groups. The compound can undergo electrophilic addition reactions, where the double bond acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of new chemical bonds and the generation of various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions .
類似化合物との比較
Similar Compounds
Cyclodecene, (E)-: Similar structure but without the methyl groups.
Cyclododecene: Larger ring size with different chemical properties.
1,2-Dimethylcyclohexene: Smaller ring size with different stereochemistry.
Uniqueness
Cyclodecene, 1,2-dimethyl-, (E)- is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This compound’s distinct properties make it valuable for studying stereochemical effects and developing specialized applications in various fields .
特性
CAS番号 |
61349-20-0 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
1,2-dimethylcyclodecene |
InChI |
InChI=1S/C12H22/c1-11-9-7-5-3-4-6-8-10-12(11)2/h3-10H2,1-2H3 |
InChIキー |
JZRXFXNEYQUOLU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCCCCCCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




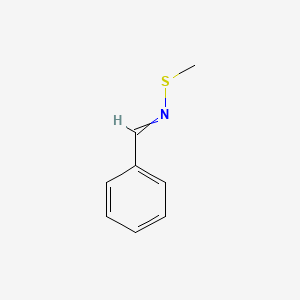


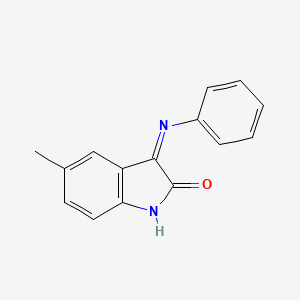
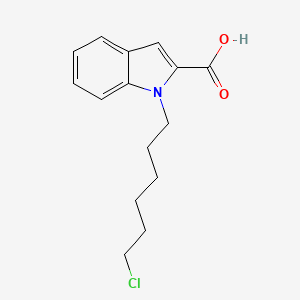
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
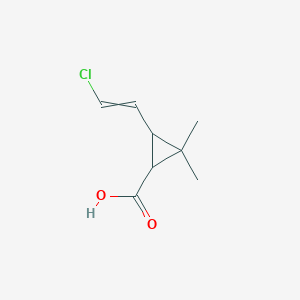
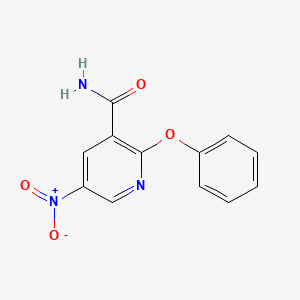
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
